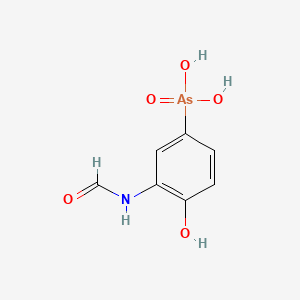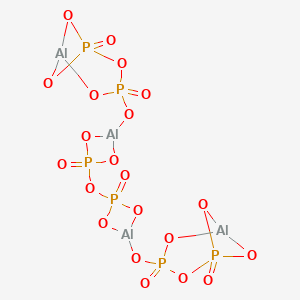
Aluminum pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum pyrophosphate is a chemical compound with the formula Al2P2O7. It is a white, crystalline powder that is insoluble in water but soluble in acids. This compound is known for its unique properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum pyrophosphate can be synthesized through several methods. One common method involves the reaction of aluminum sulfate with sodium pyrophosphate under controlled conditions. The reaction typically occurs in an aqueous solution, followed by filtration and drying to obtain the crystalline product.
Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of aluminum oxide and phosphoric acid. This process involves high temperatures and controlled atmospheres to ensure the formation of the desired compound. The resulting product is then cooled and ground into a fine powder for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum pyrophosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum phosphate.
Reduction: Under certain conditions, it can be reduced to aluminum and phosphorus compounds.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are commonly used.
Substitution: Metal salts such as calcium chloride or magnesium sulfate can be used in substitution reactions.
Major Products Formed:
Oxidation: Aluminum phosphate (AlPO4)
Reduction: Aluminum metal and phosphorus compounds
Substitution: Various metal pyrophosphates
Applications De Recherche Scientifique
Aluminum pyrophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a component in certain biological buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of ceramics, glass, and as a flame retardant in polymers.
Mécanisme D'action
The mechanism of action of aluminum pyrophosphate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. This compound can also form complexes with metal ions, affecting their bioavailability and reactivity. The pathways involved in its action include:
Protein Binding: Alters enzyme activity and protein function.
Metal Ion Complexation: Affects metal ion transport and availability.
Comparaison Avec Des Composés Similaires
Aluminum Phosphate (AlPO4): Similar in composition but differs in structure and properties.
Sodium Pyrophosphate (Na4P2O7): Shares the pyrophosphate group but has different metal ions.
Calcium Pyrophosphate (Ca2P2O7): Another pyrophosphate compound with distinct properties.
Uniqueness: Aluminum pyrophosphate is unique due to its specific combination of aluminum and pyrophosphate ions, which gives it distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its reactivity in various chemical processes make it valuable in both scientific research and industrial applications.
Propriétés
Formule moléculaire |
Al4O21P6 |
|---|---|
Poids moléculaire |
629.76 g/mol |
Nom IUPAC |
3-[[2-[[4-[(1,3-dioxo-2,4,6,7-tetraoxa-1λ5,3λ5-diphospha-5-aluminabicyclo[3.1.1]heptan-3-yl)oxy]-2-oxo-1,3,2λ5,4-dioxaphosphalumetan-2-yl]oxy]-2-oxo-1,3,2λ5,4-dioxaphosphalumetan-4-yl]oxy]-2,4,6,7-tetraoxa-1λ5,3λ5-diphospha-5-aluminabicyclo[3.1.1]heptane 1,3-dioxide |
InChI |
InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |
Clé InChI |
XGFPOHQJFNFBKA-UHFFFAOYSA-B |
SMILES canonique |
O=P12O[Al](O1)OP(=O)(O2)O[Al]3OP(=O)(O3)OP4(=O)O[Al](O4)OP5(=O)O[Al]6OP(=O)(O6)O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


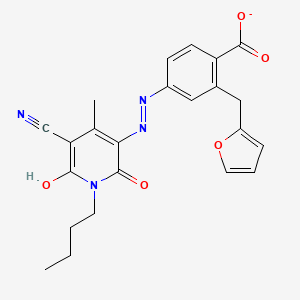
![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)
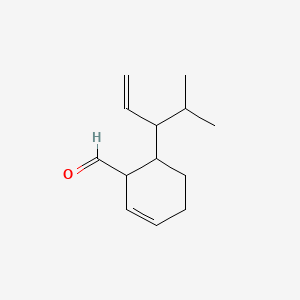
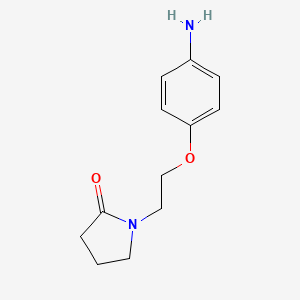
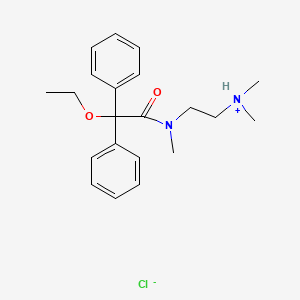
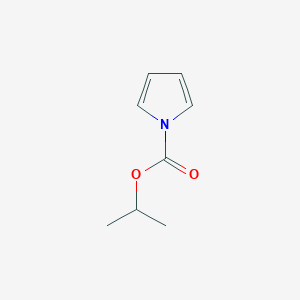
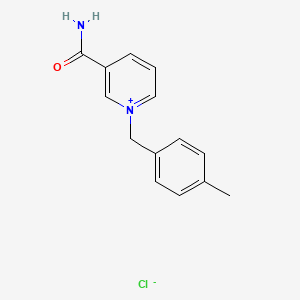
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

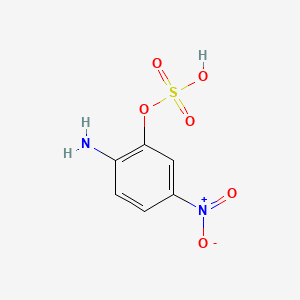

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
